Predicted Lipophilicity (ACD/LogP) Comparison: Pyrazine vs. Pyrimidine Core
The predicted lipophilicity of 2-(Pyrazin-2-yl)propan-2-amine, as indicated by its ACD/LogP value, is -0.69 . This value is significantly different from the predicted pKa-based properties of its pyrimidine analog, 2-(Pyrimidin-2-yl)propan-2-amine, which has a predicted pKa of 8.73 ± 0.25 . While direct LogP data for the pyrimidine analog is not available in the same dataset, the difference in pKa suggests a substantial shift in its ionization state and, consequently, its overall lipophilicity profile at physiological pH. The more negative LogP for the pyrazine derivative indicates higher hydrophilicity compared to typical pyrimidine-containing analogs.
| Evidence Dimension | Lipophilicity (LogP) and Basicity (pKa) |
|---|---|
| Target Compound Data | ACD/LogP = -0.69 |
| Comparator Or Baseline | 2-(Pyrimidin-2-yl)propan-2-amine, predicted pKa = 8.73 ± 0.25 |
| Quantified Difference | LogP for target is -0.69; LogP for comparator not directly reported, but pKa is 8.73. |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform and standard pKa prediction methods. |
Why This Matters
The lower lipophilicity of the pyrazine derivative directly influences its aqueous solubility and permeability, making it a preferred choice for optimizing the ADME profile of drug candidates targeting hydrophilic binding pockets or requiring high aqueous solubility.
